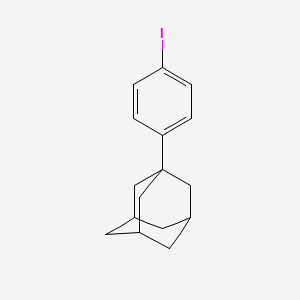

1-(4-Iodophenyl)adamantane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Iodophenyl)adamantane is a derivative of adamantane, a class of polycyclic hydrocarbons that have unique physical and chemical properties . It is used in the synthesis of a bimodal (micro/mesoporous) COF by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl .

Molecular Structure Analysis

The molecular structure of 1-(4-Iodophenyl)adamantane is characterized by a high degree of symmetry . The phenyl group is eclipsed with one of the adamantane C—C bonds .Chemical Reactions Analysis

The wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The remnant palladium catalyst is still accessible and can be valorised in additional catalytic reactions like the hydrogenation of nitrostyrene .Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Wissenschaftliche Forschungsanwendungen

1. Polymer Science

- 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, a derivative of 1-(4-Iodophenyl)adamantane, has been used to create highly cross-linked polymers with exceptional thermal stability. These materials begin to degrade at temperatures around 450 to 490°C in air (Reichert & Mathias, 1994).

2. Liquid Crystalline and Amorphous Systems

- Adamantane, with its excluded-volume core structure, is key in synthesizing liquid crystalline and amorphous molecular systems capable of vitrification upon thermal quenching. These systems exhibit various mesophases including smectic A, cholesteric, and nematic, depending on the side arms used (Chen et al., 1995).

3. Organic Chemistry

- Adamantane derivatives have been studied for their reactions with nitronium tetrafluoroborate, yielding 1-nitroadamantane and 1-fluoroadamantane as byproducts. This research contributes to understanding the reactivity of adamantane in organic synthesis (Olah et al., 1993).

4. Biocatalysis

- The use of directing groups has enabled the selective and efficient biocatalytic oxidation of unactivated adamantyl C-H bonds. This represents a significant advancement in the field of biocatalysis, showcasing the potential of adamantane frameworks in various applications (Sarkar et al., 2016).

5. Materials Science

- Adamantane-based structures, such as those derived from tetrakis(4-iodophenyl)adamantane, have been developed as stable organic azides. These materials have potential applications in material sciences, bioconjugations, and the development of energetic materials (Schilling & Bräse, 2007).

6. Photocatalysis

- Titanium dioxide photocatalysis of adamantane has been researched, with findings showing the yield of 1- and 2-adamantanol and adamantanone. This highlights the potential of adamantane in photocatalytic applications (Cermenati et al., 2003).

7. Nanotechnology

- Adamantane derivatives have been synthesized for the development of assemblies of porphyrin macrocycles. This has implications in nanolithography and the creation of topological structures at the nanoscale (Vainer et al., 2017).

Zukünftige Richtungen

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel methods for their preparation and to the polymerization reactions .

Eigenschaften

IUPAC Name |

1-(4-iodophenyl)adamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMVHLXCUOFVFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571921 |

Source

|

| Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodophenyl)adamantane | |

CAS RN |

98611-00-8 |

Source

|

| Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)